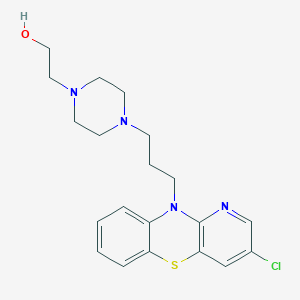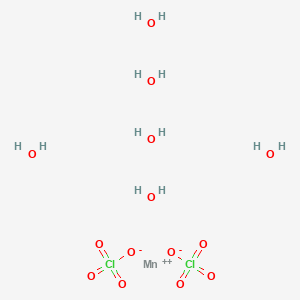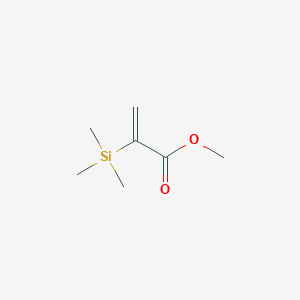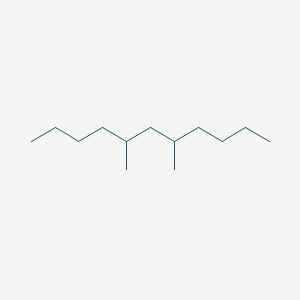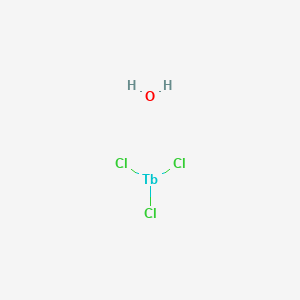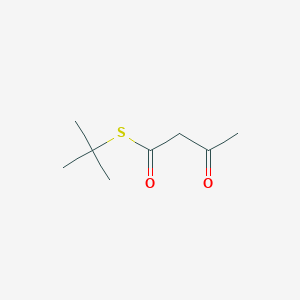
Isobenzofuran-4,7-imin-1(3H)-one, hexahydro-3,3-dimethyl-8-(p-tolylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobenzofuran-4,7-imin-1(3H)-one, hexahydro-3,3-dimethyl-8-(p-tolylsulfonyl)- is a chemical compound that has been extensively studied due to its potential use in scientific research. This compound is commonly referred to as DIM-8 and is known for its ability to inhibit the activity of certain enzymes in the body.
作用机制
DIM-8 inhibits the activity of certain enzymes by binding to them and preventing them from carrying out their normal functions. For example, it has been shown to bind to aldose reductase and prevent it from converting glucose to sorbitol, which is a key step in the development of diabetic complications. DIM-8 has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
DIM-8 has been shown to have various biochemical and physiological effects. It has been shown to reduce glucose levels in diabetic animals, prevent the development of diabetic complications, and reduce inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. DIM-8 has been shown to have a relatively low toxicity profile and is generally well-tolerated in animal models.
实验室实验的优点和局限性
One of the advantages of using DIM-8 in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit the activity of these enzymes and study their effects on various cellular processes. Another advantage is its relatively low toxicity profile, which allows for higher doses to be used in experiments. However, one limitation is its relatively complex synthesis method, which can make it difficult to obtain in large quantities. Another limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving DIM-8. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the development of more specific inhibitors of certain enzymes, which can help to improve the specificity of DIM-8. Additionally, more research is needed to fully understand the biochemical and physiological effects of DIM-8 and its potential therapeutic applications in various disease processes.
合成方法
The synthesis of DIM-8 involves a series of steps that begin with the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then treated with sodium hydroxide to form the corresponding acid, which is then reacted with p-toluenesulfonyl chloride to form the final product, DIM-8. The synthesis of DIM-8 is a complex process that requires careful attention to detail and has been optimized over the years to improve yields and purity.
科学研究应用
DIM-8 has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of certain enzymes, such as aldose reductase and protein kinase C, which are involved in various disease processes. DIM-8 has been shown to have potential therapeutic applications in the treatment of diabetic complications, cancer, and inflammation. It has also been studied for its potential use in drug discovery and development.
属性
| 17037-50-2 | |
分子式 |
C17H21NO4S |
分子量 |
335.4 g/mol |
IUPAC 名称 |
5,5-dimethyl-10-(4-methylphenyl)sulfonyl-4-oxa-10-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C17H21NO4S/c1-10-4-6-11(7-5-10)23(20,21)18-12-8-9-13(18)15-14(12)16(19)22-17(15,2)3/h4-7,12-15H,8-9H2,1-3H3 |
InChI 键 |
HCSALCWPROJGKN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4C3C(=O)OC4(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4C3C(=O)OC4(C)C |
同义词 |
3a,4,5,6,7,7a-Hexahydro-4,7-epimino-3,3-dimethyl-8-[(4-methylphenyl)sulfonyl]isobenzofuran-1(3H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
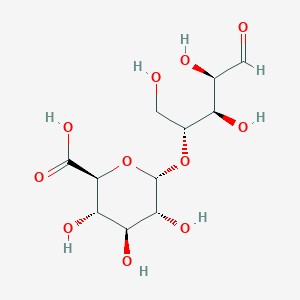
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
